3,5-Dibromo-2,4,6-trifluorobenzoic acid

Catalog No.
S3337555
CAS No.
1951439-80-7
M.F
C7HBr2F3O2
M. Wt
333.88
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-2,4,6-trifluorobenzoic acid

CAS Number

1951439-80-7

Product Name

3,5-Dibromo-2,4,6-trifluorobenzoic acid

IUPAC Name

3,5-dibromo-2,4,6-trifluorobenzoic acid

Molecular Formula

C7HBr2F3O2

Molecular Weight

333.88

InChI

InChI=1S/C7HBr2F3O2/c8-2-4(10)1(7(13)14)5(11)3(9)6(2)12/h(H,13,14)

InChI Key

ODMZNZZKRLYCPN-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)Br)F)Br)F)C(=O)O

Canonical SMILES

C1(=C(C(=C(C(=C1F)Br)F)Br)F)C(=O)O

Agrochemical and Pharmaceutical Industries

Benign Prostatic Hyperplasia Treatment

Photosensitizers, Medicines, and Pesticides

Transition Metal Catalysed C-H Activation Reactions

Anticancer Drugs

Preparation of Photosensitizers, Medicines, and Pesticides

3,5-Dibromo-2,4,6-trifluorobenzoic acid is a halogenated aromatic compound with the molecular formula C₇HBr₂F₃O₂ and a molecular weight of 333.89 g/mol. This compound features a benzene ring substituted with two bromine atoms at the 3 and 5 positions and three fluorine atoms at the 2, 4, and 6 positions, along with a carboxylic acid group. The presence of multiple halogen substituents significantly influences its chemical reactivity and properties, making it valuable in various synthetic applications .

Typical of carboxylic acids and halogenated compounds:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles under appropriate conditions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the compound may lose carbon dioxide to yield a substituted aromatic compound.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines depending on the reducing agent used.

These reactions highlight its utility as an intermediate in organic synthesis .

The biological activity of 3,5-dibromo-2,4,6-trifluorobenzoic acid is primarily explored in the context of enzyme inhibition. Similar compounds have shown potential for inhibiting d-amino acid oxidases, which are involved in various metabolic processes. The presence of electron-withdrawing fluorine groups enhances the acidity of the carboxylic acid moiety, potentially increasing its biological reactivity.

The synthesis of 3,5-dibromo-2,4,6-trifluorobenzoic acid typically involves:

  • Bromination: Starting from 2,4,6-trifluorobenzoic acid, bromination is conducted using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction is performed under controlled conditions to achieve selective substitution at the desired positions.
  • Fluorination: If starting from non-fluorinated precursors, fluorination can be achieved using agents like potassium fluoride.
  • Purification: The product is purified through crystallization or distillation techniques to achieve high purity suitable for further applications .

3,5-Dibromo-2,4,6-trifluorobenzoic acid has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development: The compound is investigated for potential use in drug development due to its biological activity.
  • Agrochemicals: It is utilized in the formulation of pesticides and herbicides.
  • Material Science: The compound contributes to the development of new materials with specific properties due to its unique structure .

Studies involving 3,5-dibromo-2,4,6-trifluorobenzoic acid often focus on its interactions with biological molecules. For instance:

  • Enzyme Inhibition Studies: Investigations into how this compound interacts with d-amino acid oxidases provide insights into its potential therapeutic applications.
  • Binding Affinity Assessments: Research may assess how effectively this compound binds to target proteins or enzymes compared to other similar compounds.

Such studies are crucial for understanding its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 3,5-dibromo-2,4,6-trifluorobenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2,4,5-Trifluorobenzoic Acid104222-42-6High
2,4,6-Trifluorobenzoic Acid1951439-80-7Moderate
3-Bromo-2,4,5-Trifluorobenzoic Acid104222-42-6High
4-Bromo-2,3-Difluorobenzoic Acid194804-91-6Moderate
3-Bromo-2,5-Difluorobenzoic Acid1520538-81-1Moderate

Uniqueness

The uniqueness of 3,5-dibromo-2,4,6-trifluorobenzoic acid lies in its combination of both bromine and fluorine substituents on the benzene ring. This combination not only enhances its reactivity but also imparts distinct physical and chemical properties that differentiate it from other similar compounds. Its ability to participate in diverse reactions while maintaining stability makes it a versatile building block in organic synthesis .

XLogP3

3.1

Dates

Last modified: 04-14-2024

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